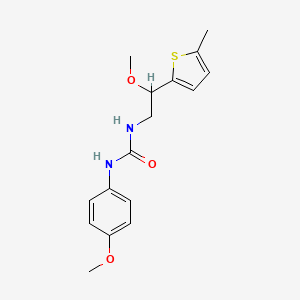

1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(4-methoxyphenyl)urea

Beschreibung

1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(4-methoxyphenyl)urea is a urea derivative featuring a methoxy-substituted ethyl chain linked to a 5-methylthiophen-2-yl group and a 4-methoxyphenyl moiety. Urea derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and enzyme-modulating properties. The compound’s structure combines electron-rich aromatic systems (thiophene and methoxyphenyl) with a flexible methoxyethyl chain, which may influence solubility, bioavailability, and target binding.

Eigenschaften

IUPAC Name |

1-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-3-(4-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-11-4-9-15(22-11)14(21-3)10-17-16(19)18-12-5-7-13(20-2)8-6-12/h4-9,14H,10H2,1-3H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAFLYMBKHFTSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(CNC(=O)NC2=CC=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(4-methoxyphenyl)urea typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes the following steps:

Formation of the intermediate: The initial step involves the reaction of 5-methylthiophene-2-carbaldehyde with methoxyethylamine to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.

Urea formation: The final step involves the reaction of the amine with 4-methoxyphenyl isocyanate under controlled conditions to form the desired urea compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of automated systems for large-scale synthesis.

Analyse Chemischer Reaktionen

1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(4-methoxyphenyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions, particularly at the methoxy and thiophenyl groups, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(4-methoxyphenyl)urea has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and analogs from the evidence:

Key Observations:

- Electron-Donating vs. Withdrawing Groups : The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with analogs like Compound 82, which features a chloro-CF3 group (electron-withdrawing). This difference may influence binding to hydrophobic pockets in biological targets .

- Pyridine-based analogs (e.g., Compound 82, 5g) offer hydrogen-bonding sites via nitrogen atoms, which are absent in thiophene systems .

- Synthetic Accessibility : The pyrrole-containing urea () was synthesized via triphosgene-mediated carbonylation (yield: 65–70%), suggesting that similar methods could apply to the target compound. However, steric hindrance from the methylthiophen-2-yl group might require optimization .

Physicochemical Properties

- Lipophilicity : The target compound’s methoxy groups and thiophene ring likely increase lipophilicity (logP >3), similar to Compound 5g. This property may enhance membrane permeability but reduce aqueous solubility .

Biologische Aktivität

1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(4-methoxyphenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Features:

- Molecular Formula: C15H17N1O3S1

- Molecular Weight: 293.37 g/mol

- IUPAC Name: 1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(4-methoxyphenyl)urea

Research indicates that this compound may exhibit various biological activities, primarily through the following mechanisms:

- Antitumor Activity: Studies have shown that urea derivatives can inhibit tumor cell proliferation by interfering with cell cycle progression and inducing apoptosis in cancer cells. For instance, related compounds have demonstrated significant cytotoxic effects against multiple cancer cell lines, suggesting a potential role for this urea derivative in cancer therapy .

- Antimicrobial Properties: Preliminary investigations into similar compounds have revealed notable antimicrobial activity, particularly against Gram-positive bacteria. This suggests that the target compound may also possess similar properties, potentially making it useful in treating bacterial infections .

- Anti-inflammatory Effects: Compounds with methoxy groups have been associated with reduced inflammatory responses in various models. The presence of such groups in this compound could contribute to its anti-inflammatory properties, although specific studies are needed to confirm this effect.

Case Studies and Research Findings

Several studies have explored the biological activities of urea derivatives similar to 1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(4-methoxyphenyl)urea:

Synthesis and Optimization

The synthesis of 1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(4-methoxyphenyl)urea typically involves multi-step reactions including:

- Methoxylation: Introduction of methoxy groups via nucleophilic substitution.

- Thiophene Functionalization: Incorporation of the thiophene ring through cross-coupling reactions.

- Urea Formation: Reaction of isocyanates with amines.

These synthetic routes are crucial for optimizing yield and purity while minimizing environmental impact .

Q & A

Q. Degradation pathways :

- Hydrolysis of the urea moiety in acidic environments.

- Oxidative degradation of the thiophene ring.

Stabilization strategies : - Lyophilization : Store as a lyophilized powder at -20°C.

- Buffer selection : Phosphate buffer (pH 7.4) reduces hydrolysis rates compared to Tris .

Advanced: What structural modifications enhance target selectivity while reducing off-target effects?

- Replace 5-methylthiophene with benzothiophene to improve π-π stacking in hydrophobic pockets .

- Introduce fluorine on the methoxyphenyl ring to enhance metabolic stability without altering electronic density .

- Shorten the ethyl linker to reduce conformational flexibility and improve binding specificity .

Advanced: How are structure-activity relationships (SAR) systematically evaluated for this compound?

Q. Methodology :

Synthesize a focused library of analogs with modifications to:

- Methoxy group position (para vs. meta).

- Thiophene substituents (methyl vs. halogen).

Assay in parallel : Measure IC against primary (e.g., cancer cell lines) and secondary targets (e.g., kinases).

Data analysis : Use multivariate regression to correlate substituent properties (logP, molar refractivity) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.